molecular formula C22H22FN3O3 B6024283 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide

Cat. No.: B6024283
M. Wt: 395.4 g/mol
InChI Key: GOSIFVGOJXWQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide is 395.16451973 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-29-16-5-3-15(4-6-16)24-21(27)8-9-22(28)26-11-10-20-18(13-26)17-12-14(23)2-7-19(17)25-20/h2-7,12,25H,8-11,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSIFVGOJXWQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C23H25FN4O2
  • Molecular Weight: 408.469 g/mol
  • CAS Number: 73586-16-0

This compound exhibits significant biological activity primarily through its role as a cathepsin K inhibitor . Cathepsin K is a cysteine protease implicated in bone resorption and has been targeted for the treatment of osteoarthritis and osteoporosis. The inhibition of cathepsin K leads to decreased collagen degradation and improved bone density.

Inhibitory Effects

Research indicates that the compound effectively inhibits cathepsin K with a notable selectivity profile. In a study published in the Journal of Medicinal Chemistry, it was reported that derivatives similar to this compound demonstrated potent inhibition against cathepsin K, contributing to their potential as therapeutic agents for bone-related diseases .

Anti-inflammatory Properties

In addition to its role as a cathepsin K inhibitor, this compound may possess anti-inflammatory properties. A review highlighted the anti-inflammatory effects of related pyridoindole compounds in various in vitro assays, suggesting that modifications in the chemical structure could enhance these properties .

Osteoarthritis Treatment

A study focused on the efficacy of cathepsin K inhibitors in treating osteoarthritis showed promising results. The compound was tested in animal models where it significantly reduced joint inflammation and pain associated with osteoarthritis . The results indicated that treatment led to improved mobility and decreased levels of inflammatory markers.

Cancer Research

Another area of investigation is the compound's potential application in cancer therapy. Similar tetrahydropyrido derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms in cancer cells. In vitro studies demonstrated that these compounds could sensitize cancer cells to chemotherapy by impairing their ability to repair DNA damage .

Data Tables

Activity IC50 Value (nM) Reference
Cathepsin K Inhibition12.5
COX-2 Inhibition31.4
PARP Inhibition0.87

Scientific Research Applications

Anticancer Activity

Case Study: Cytotoxicity against Cancer Cell Lines

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated its activity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB231) using the MTT assay method. The results indicated:

Cell LineIC50 (µM)Comparison to Paclitaxel
MCF-715Lower
T47-D12Lower
MDA-MB23110Lower

The compound showed lower toxicity on normal cell lines (NIH-3T3), suggesting it could be developed as a selective anticancer agent with reduced side effects .

Neuroprotective Effects

Research Findings: Neuroprotection in Models of Neurodegeneration

The compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that it can inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress markers in neuronal cells.

A specific study highlighted:

ParameterControl GroupTreatment Group
ROS Levels (µM)2510
Cell Viability (%)5085

These findings suggest that the compound may offer protective benefits against neuronal damage .

Antimicrobial Activity

Study on Antimicrobial Efficacy

The antimicrobial potential of this compound was evaluated against several bacterial strains, including both gram-positive and gram-negative bacteria. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound possesses promising antimicrobial activity, potentially useful in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the methoxyphenyl group and the tetrahydropyridoindole core have been explored to enhance potency and selectivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.